N-(4-acetylphenyl)-6,8-dibromo-2-oxo-2H-chromene-3-carboxamide
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Overview
Description
N-(4-acetylphenyl)-6,8-dibromo-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that belongs to the class of chromene derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-6,8-dibromo-2-oxo-2H-chromene-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Acetylation: The acetyl group is introduced to the phenyl ring through an acetylation reaction using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction using an appropriate amine and a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetylphenyl)-6,8-dibromo-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the acetyl and carboxamide groups, leading to the formation of corresponding alcohols, ketones, or amines.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atoms are replaced with aryl or alkyl groups using palladium catalysts.
Common Reagents and Conditions
Bromination: N-bromosuccinimide (NBS), bromine, catalysts such as iron or aluminum chloride.
Acetylation: Acetic anhydride, acetyl chloride, bases like pyridine.
Amidation: Amines, coupling agents like N,N’-dicyclohexylcarbodiimide (DCC).
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological and chemical properties.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for biological receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-6,8-dibromo-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(4-acetylphenyl)-4-methylbenzenesulfonamide
- N-(4-acetylphenyl)-N-(diphenylphosphino)-P,P-diphenylphosphinous amide
- N-(4-acetylphenyl)-carbamothioyl pivalamide
Uniqueness
N-(4-acetylphenyl)-6,8-dibromo-2-oxo-2H-chromene-3-carboxamide is unique due to the presence of both acetylphenyl and dibromo substituents, which confer distinct chemical and biological properties. These substituents can enhance the compound’s reactivity and its potential interactions with biological targets, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
N-(4-acetylphenyl)-6,8-dibromo-2-oxochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11Br2NO4/c1-9(22)10-2-4-13(5-3-10)21-17(23)14-7-11-6-12(19)8-15(20)16(11)25-18(14)24/h2-8H,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBQWQGQSNWVGSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=CC(=CC(=C3OC2=O)Br)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11Br2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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